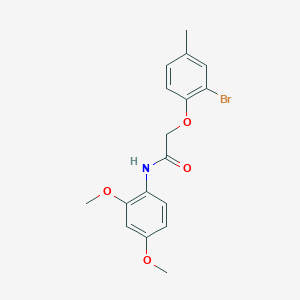
2-Hydroxy-6-methyl-5-(phenylcarbonyl)pyridine-3-carboxylic acid
Descripción general
Descripción
2-Hydroxy-6-methyl-5-(phenylcarbonyl)pyridine-3-carboxylic acid is a complex organic compound with a pyridine ring structure
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-methyl-5-(phenylcarbonyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-6-methylpyridine with benzoyl chloride under basic conditions, followed by carboxylation using carbon dioxide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-6-methyl-5-(phenylcarbonyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2-keto-6-methyl-5-(phenylcarbonyl)pyridine-3-carboxylic acid.
Reduction: Formation of 2-hydroxy-6-methyl-5-(phenylmethanol)pyridine-3-carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Hydroxy-6-methyl-5-(phenylcarbonyl)pyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Comparación Con Compuestos Similares
- 2-Hydroxy-6-methylpyridine-3-carboxylic acid
- 5-(Phenylcarbonyl)pyridine-3-carboxylic acid
- 2-Hydroxy-5-(phenylcarbonyl)pyridine
Comparison: 2-Hydroxy-6-methyl-5-(phenylcarbonyl)pyridine-3-carboxylic acid is unique due to the presence of both hydroxyl and phenylcarbonyl groups on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The specific positioning of these functional groups enhances its potential as a versatile compound in various applications.
Propiedades
IUPAC Name |
5-benzoyl-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-8-10(7-11(14(18)19)13(17)15-8)12(16)9-5-3-2-4-6-9/h2-7H,1H3,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJGKLWEDPALSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C(=O)O)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-AMINO-4-(FURAN-2-YL)-N-(2-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE](/img/structure/B3745264.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B3745275.png)
![2-chloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B3745277.png)
![1-(2-Fluorophenyl)-3-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3745281.png)
![4-{4-(furan-2-ylmethyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B3745283.png)

![3-chloro-4-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3745293.png)
![2-(2-bromo-4,6-dimethylphenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B3745296.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B3745307.png)
![13,13-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]-6-phenyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one](/img/structure/B3745315.png)
![METHYL 2-{4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE](/img/structure/B3745323.png)

![N-(2,4-DIMETHYLPHENYL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE](/img/structure/B3745360.png)
